molecular formula C14H25NO2S2 B2398260 2-(cyclopentylthio)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide CAS No. 2034398-23-5

2-(cyclopentylthio)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide

Cat. No.: B2398260
CAS No.: 2034398-23-5
M. Wt: 303.48
InChI Key: SBXJIGYBCPLQCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(cyclopentylthio)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide is a synthetic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylthio)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide typically involves multiple steps:

    Formation of the cyclopentylthio group: This can be achieved by reacting cyclopentylthiol with an appropriate acylating agent.

    Introduction of the methoxytetrahydrothiopyran moiety: This step may involve the reaction of a tetrahydrothiopyran derivative with methanol under acidic or basic conditions.

    Coupling of the two moieties: The final step involves coupling the cyclopentylthio group with the methoxytetrahydrothiopyran moiety using a suitable coupling reagent, such as EDCI or DCC, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions might occur at the acetamide nitrogen or the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(cyclopentylthio)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications, pending further research.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example, if used as a biochemical probe, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(cyclopentylthio)acetamide: Lacks the methoxytetrahydrothiopyran moiety.

    N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide: Lacks the cyclopentylthio group.

Uniqueness

2-(cyclopentylthio)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide is unique due to the presence of both the cyclopentylthio and methoxytetrahydrothiopyran moieties, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

2-cyclopentylsulfanyl-N-[(4-methoxythian-4-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO2S2/c1-17-14(6-8-18-9-7-14)11-15-13(16)10-19-12-4-2-3-5-12/h12H,2-11H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXJIGYBCPLQCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC(=O)CSC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.